5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Description
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated pyridine ring fused with a pyrazine ring. Its synthesis is achieved through:
- Annelation reactions: Reaction of pentafluoropyridine with diamines under mild conditions yields trifluorinated pyridopyrazine scaffolds, which can be further functionalized .
- Reductive methods: Reduction of pyrido[3,4-b]pyrazine derivatives using lithium borohydride produces ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate intermediates, which are converted to the title compound in high yield (48.4%) .
This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its electron-withdrawing properties and structural rigidity.
Structure
2D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONSZGOXQPNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405162-62-1 | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One-Pot Annelation Reaction Using Pentafluoropyridine and Diamines
A notable method for synthesizing tetrahydropyrido[3,4-b]pyrazine scaffolds involves a one-pot annelation reaction between pentafluoropyridine and appropriate diamines. This approach was reported in The Journal of Organic Chemistry (2005), where the reaction proceeds under mild conditions to form polyfunctional tetrahydropyrido[3,4-b]pyrazine derivatives efficiently.
- Mechanism : The pentafluoropyridine acts as an electrophilic core, undergoing nucleophilic aromatic substitution with diamines. The sequential substitution of fluorine atoms leads to ring closure and formation of the fused bicyclic system.
- Advantages :
- One-pot synthesis reduces purification steps.
- High functional group tolerance allows for diverse substitution patterns.
- Enables access to polysubstituted derivatives previously difficult to synthesize.
- Applications : This method is particularly relevant for generating low molecular weight, polyfunctional heterocycles in drug discovery.
| Parameter | Details |
|---|---|
| Starting materials | Pentafluoropyridine, diamines |
| Reaction type | One-pot annelation |
| Conditions | Mild, nucleophilic aromatic substitution |
| Yield | Generally high (specific yields depend on diamine) |
| Functionalization | Allows sequential nucleophilic substitution for polysubstitution |
This method highlights the utility of polyfluorinated pyridine systems as scaffolds for synthesizing tetrahydropyridopyrazines.
Halogenation Followed by Palladium-Catalyzed Couplings and Microwave-Assisted Cyclization
Another sophisticated synthetic route involves halogenation of pyrido[3,4-b]pyrazine derivatives, followed by palladium-catalyzed cross-coupling reactions and microwave-assisted intramolecular cyclizations.
-
- Halogenation : Introduction of halogen atoms (e.g., bromine, iodine) at specific positions on the pyrido[3,4-b]pyrazine ring via deprotonation and trapping with halogen sources.
- Palladium-Catalyzed Coupling : The halogenated intermediates undergo Suzuki or Buchwald-Hartwig type couplings with arylboronic acids or amines to introduce diverse substituents.
- Microwave-Assisted Cyclization : Intramolecular cyclization under microwave irradiation promotes ring closure to form pyrazino-fused heterocycles, including tetrahydropyrido[3,4-b]pyrazine derivatives.
-
- Solvent: Tetrahydrofuran (THF) for halogenation; dioxane for cyclization.
- Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) commonly used.
- Catalyst: Pd2(dba)3 with Xantphos ligand shows higher efficiency.
- Microwave irradiation at 180 °C for ~10 minutes enhances reaction rates and yields.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Halogenation | Lithium-zinc base in THF, halogen source | Halogenated pyrido[3,4-b]pyrazine derivatives |
| Pd-Catalyzed Coupling | Pd2(dba)3, Xantphos, DBU, dioxane | Substituted intermediates |
| Microwave Cyclization | 180 °C, 10 min, microwave irradiation | Pyrazino-fused bicyclic products, yields up to 70% |
- Significance : This method allows precise functionalization and rapid synthesis of complex fused heterocycles with moderate to good yields, facilitating the exploration of novel bioactive compounds.
Synthetic Routes from Pyrido[3,4-b]pyrazine Derivatives as Syk Inhibitors (Patent Literature)
Patent WO2012123312A1 describes the synthesis of pyrido[3,4-b]pyrazine derivatives, including tetrahydropyrido[3,4-b]pyrazine analogs, as inhibitors of spleen tyrosine kinase (Syk). Although the patent focuses on biological activity, it provides synthetic insights:
-
- Construction of the pyrido[3,4-b]pyrazine core via cyclization of substituted precursors.
- Use of various protecting groups and functional group transformations to obtain pharmaceutically acceptable derivatives.
- Incorporation of side chains through nucleophilic substitution or coupling reactions.
-
- Starting from substituted pyridine or pyrazine precursors.
- Cyclization using amine nucleophiles under controlled conditions.
- Functional group modifications to optimize biological activity.
While exact experimental details are proprietary, the patent underscores the importance of controlled cyclization and substitution reactions in preparing tetrahydropyrido[3,4-b]pyrazine derivatives for pharmaceutical applications.
Summary Table of Preparation Methods
| Method No. | Preparation Method | Key Reagents/Conditions | Advantages | Typical Yields |
|---|---|---|---|---|
| 1 | One-pot annelation with pentafluoropyridine and diamines | Pentafluoropyridine, diamines, mild conditions | Simple, versatile, high functionalization | High (variable) |
| 2 | Halogenation, Pd-catalyzed coupling, microwave cyclization | Li-Zn base, halogen source, Pd2(dba)3, Xantphos, microwave | Precise substitution, rapid synthesis | Up to 70% |
| 3 | Cyclization of substituted precursors (patent method) | Substituted pyridine/pyrazine, amines, protecting groups | Pharmaceutical relevance, diverse derivatives | Not specified |
Research Findings and Analysis
The one-pot annelation method is efficient for generating a variety of polysubstituted tetrahydropyrido[3,4-b]pyrazines, leveraging the high reactivity of pentafluoropyridine and diamines. This method is well-suited for rapid scaffold diversification in medicinal chemistry.
The halogenation followed by palladium-catalyzed coupling and microwave-assisted cyclization offers a modular approach to install diverse substituents and rapidly access complex fused bicyclic systems. The use of microwave irradiation significantly reduces reaction times and improves yields, demonstrating modern synthetic efficiency.
Patent literature indicates that synthetic routes to tetrahydropyrido[3,4-b]pyrazine derivatives can be optimized for pharmaceutical development, focusing on functional group compatibility and bioactivity enhancement.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of tetrahydropyrido derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has been investigated for its potential as a therapeutic agent due to its biological activity. Research indicates that it may serve as a lead compound for drug development targeting specific diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit activity against various cancer cell lines. For instance, it has demonstrated efficacy in human tumor xenograft models for prostate (PC-3) and glioblastoma (U-87) cancers .
- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites of specific proteins, thus blocking their activity. This mechanism is particularly relevant in the context of diseases where enzyme overactivity is a factor .
Case Study: HB-EGF Shedding Inhibition
Research focusing on structure-activity relationships (SAR) has identified this compound-based hydroxamic acids as effective inhibitors of heparin-binding epidermal growth factor-like growth factor (HB-EGF) shedding. These compounds were shown to modulate signaling pathways critical in cancer progression .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable in synthetic organic chemistry:
- Synthetic Routes : Common methods for synthesizing this compound include cyclization reactions involving pyridine derivatives and hydrazine .
- Reactivity : The compound can participate in nucleophilic substitution reactions at the nitrogen atoms within the pyrazine ring .
Material Science
The compound's unique structural properties lend themselves to applications in material science. It can be utilized in the development of new materials with specific chemical properties and functionalities:
- Pharmaceutical Intermediates : It is used as an intermediate in the production of pharmaceuticals due to its reactivity and ability to form various derivatives .
- Novel Materials Development : Its distinct bicyclic structure allows for the design of materials with tailored properties for specific applications.
Comparison with Related Compounds
To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrido[4,3-d]pyrimidine | Bicyclic | Similar structural features but different biological activities |
| Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | Bicyclic | Different reactivity due to the presence of triazole ring |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine Derivatives
Key Insight: The position of ring fusion ([3,4-b] vs.
Thieno[3,4-b]pyrazine and Benzo[3,4-b]pyrazine
Key Insight: Pyrido[3,4-b]pyrazine exhibits stronger charge-transfer (CT) interactions in copolymers than BP or quinoxaline, enabling lower bandgap materials (~0.56–0.73 eV) .
Furazano[3,4-b]pyrazine Derivatives
Key Insight: Furazano[3,4-b]pyrazine derivatives are preferred in high-energy density materials (HEDMs) due to their planar polynitrogen structures .
Tetrahydroquinoxaline and Related Analogues
Key Insight : Partial saturation in pyridopyrazines allows selective functionalization, enhancing utility in medicinal chemistry.
Biological Activity
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its biological activity. Its unique configuration allows for interactions with various biological targets, influencing cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- In vitro Studies : Compounds derived from this structure demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis through caspase activation and the inhibition of key signaling pathways associated with cell survival .
Neuroprotective Effects
This compound has also shown promise in neuroprotection:
- Cell Line Studies : In experiments with human neuroblastoma cell lines (e.g., SH-SY5Y), derivatives exhibited protective effects against oxidative stress with EC50 values around 3.68 μM .
- Mechanisms : The neuroprotective action is linked to antioxidant properties and modulation of inflammatory pathways .
Antimicrobial Activity
The compound's derivatives have demonstrated antimicrobial properties:
- Antibacterial Effects : Some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Antiparasitic Properties : Certain studies suggest efficacy against parasitic infections as well .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by substituents at various positions on the pyrazine ring:
- Position 2 and 3 Substituents : Variations at these positions significantly affect the compound's potency against cancer cells and its overall pharmacological profile .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of this compound derivatives against several cancer cell lines:
- Results : Compounds exhibited IC50 values ranging from 0.07 μM to over 40 μM across different cell lines.
- : The most active compounds induced apoptosis and inhibited proliferation effectively .
Case Study 2: Neuroprotective Mechanism Investigation
Research focused on the neuroprotective effects of a specific derivative in models of oxidative stress:
- Findings : The derivative reduced neuronal death significantly compared to control groups.
- Mechanism : Involvement of reactive oxygen species (ROS) modulation was confirmed through assays measuring cellular viability under oxidative stress conditions .
Data Table of Biological Activities
Q & A
Q. What are the primary synthetic routes for 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine, and how do reaction conditions influence yield and purity?
Answer: The compound can be synthesized via two main routes:
- One-pot annelation : Reacting pentafluoropyridine with diamines under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF). This method yields tetrahydropyrido[3,4-b]pyrazine scaffolds with >70% efficiency, depending on diamine nucleophilicity .
- Catalytic hydrogenation : Pyrido[3,4-b]pyrazine derivatives are hydrogenated using Pd/C in ethanol or acetic acid. Solvent acidity critically impacts regioselectivity; acetic acid favors 1,2,3,4-tetrahydro derivatives, while ethanol produces mixtures .
Optimization Tips : Monitor reactions via HPLC, adjust catalyst loading (5–10% Pd/C), and use inert atmospheres to prevent oxidation.
Q. What analytical techniques are recommended for structural characterization of this compound derivatives?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and hydrogenation patterns (e.g., distinguishing 1,2,3,4- vs. 5,6,7,8-tetrahydro isomers) .
- X-ray Crystallography : Resolves bond localization in the pyrazine ring, critical for polyene-like vs. aromatic structural assignments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 135.17 g/mol for the core structure) and detects impurities .
Q. What are the optimal storage conditions for this compound derivatives?
Answer: Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Light-sensitive compounds require amber vials. Shelf life extends to 12 months when lyophilized and sealed with desiccants .
Advanced Research Questions
Q. How does regioselectivity in catalytic hydrogenation impact the synthesis of this compound isomers?
Answer: Regioselectivity is solvent-dependent:
Q. What role does the this compound core play in cholesterol ester transfer protein (CETP) inhibition?
Answer: The core enhances binding to CETP’s hydrophobic pocket, but activity is isomer-specific:
- Active Isomer : 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine shows CETP inhibition (IC = 1.3–1.9 μM) .
- Inactive Isomer : this compound lacks activity due to steric hindrance .
Methodology : Synthesize enantiomers via chiral HPLC and validate using transgenic cynomolgus-mouse PD assays .
Q. How can computational studies guide the design of this compound derivatives for low-bandgap materials?
Answer:
Q. What biochemical pathways are modulated by pyrrolopyrazine derivatives, and how can researchers validate target engagement?
Answer:
- Pathways Affected : MAP kinase inhibition (IL-1β secretion reduction) , retroviral protease inhibition (HIV) .
- Validation :
Q. How can researchers resolve contradictions in synthetic yields for annelation reactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
